molecular formula C6H13ClN2O B3024136 Piperidine-4-carboxamide hydrochloride CAS No. 39674-99-2

Piperidine-4-carboxamide hydrochloride

Cat. No. B3024136
CAS RN: 39674-99-2
M. Wt: 164.63 g/mol
InChI Key: GSSYTYYSDFJBFK-UHFFFAOYSA-N
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Description

Piperidine-4-carboxamide hydrochloride is a compound with the molecular formula C6H13ClN2O . It is a derivative of 4-Piperidinecarboxamide . The compound has a molecular weight of 164.63 g/mol . It is used in the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) research .


Synthesis Analysis

Piperidine-4-carboxamide derivatives have been synthesized using a group-reverse strategy . Another study reported the synthesis of benzoyl and sulphonyl derivatives by taking Piperidine-4-carboxamide as the principal molecule . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of Piperidine-4-carboxamide hydrochloride includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for the compound is InChI=1S/C6H12N2O.ClH/c7-6(9)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,7,9);1H .


Chemical Reactions Analysis

Piperidine-4-carboxamide hydrochloride is involved in various chemical reactions. For instance, it has been used in the synthesis of molecules for targeted protein degradation . It also plays a significant role in the pharmaceutical industry, with its derivatives present in more than twenty classes of pharmaceuticals .


Physical And Chemical Properties Analysis

Piperidine-4-carboxamide hydrochloride has a molecular weight of 164.63 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 164.0716407 g/mol .

Scientific Research Applications

1. Central Nervous System Disorders Treatment

  • A study by Wei et al. (2016) describes a scalable and facile process for preparing N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This compound is currently under investigation for treating central nervous system disorders (Wei et al., 2016).

2. HIV-1 Treatment

  • Research by Imamura et al. (2006) focused on improving the metabolic stability of piperidine-4-carboxamide CCR5 antagonists, leading to the discovery of TAK-220. This compound exhibited potent inhibition of HIV-1 and good pharmacokinetics, making it a clinical candidate for HIV-1 treatment (Imamura et al., 2006).

3. Antidementia Agents

  • Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity. These compounds were developed for potential use as antidementia agents (Sugimoto et al., 1990).

4. Cancer Treatment

  • Krasavin et al. (2014) discovered a new class of antiproliferative agents, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors. These compounds exhibited promising potential in treating cancer (Krasavin et al., 2014).

5. Antipsychotic Agents

  • Norman et al. (1996) explored heterocyclic analogues of 1192U90 as potential antipsychotic agents. This study focused on various types of heterocyclic carboxamides, leading to the identification of potent compounds with promising antipsychotic activity (Norman et al., 1996).

6. Structural and Molecular Studies

  • Szafran et al. (2007) provided a detailed structural and molecular analysis of 4-piperidinecarboxylic acid hydrochloride, contributing to the understanding of its chemical properties (Szafran et al., 2007).

7. CGRP Receptor Inhibition

  • Cann et al. (2012) developed a stereoselective and economical synthesis of a CGRP receptor antagonist, showing promise for treating conditions mediated by the calcitonin gene-related peptide (Cann et al., 2012).

Safety And Hazards

While specific safety and hazard information for Piperidine-4-carboxamide hydrochloride is not detailed in the search results, general safety measures for similar compounds include avoiding contact with skin and eyes, not breathing dust, not ingesting, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-6(9)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSYTYYSDFJBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591347
Record name Piperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-4-carboxamide hydrochloride

CAS RN

39674-99-2
Record name 39674-99-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperidine-4-carboxamide hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
S Watanuki, K Matsuura, Y Tomura, M Okada… - Bioorganic & medicinal …, 2011 - Elsevier
… of the reaction mixture, the resulting solid was suspended with AcOEt and collected by filtration to give N-{[1-(4-fluorophenyl)cyclohexyl]methyl}piperidine-4-carboxamide hydrochloride (…
Number of citations: 10 www.sciencedirect.com
S Watanuki, K Matsuura, Y Tomura… - Chemical and …, 2011 - jstage.jst.go.jp
… of the reaction mixture, the resulting solid was suspended with AcOEt and collected by filtration to give N-[3-(4-methoxyphenyl)pentan-3yl]piperidine-4-carboxamide hydrochloride (1.80g…
Number of citations: 7 www.jstage.jst.go.jp
S Imamura, Y Nishikawa, T Ichikawa, T Hattori… - Bioorganic & medicinal …, 2005 - Elsevier
Replacement of the 5-oxopyrrolidin-3-yl fragment in the previously reported lead structure with a 1-acetylpiperidin-4-yl group led to the discovery of a novel series of potent CCR5 …
Number of citations: 78 www.sciencedirect.com
S Imamura, T Ichikawa, Y Nishikawa… - Journal of medicinal …, 2006 - ACS Publications
… 1-Acetyl-N-(3,4-dichlorophenyl)-N-(3-{4-[(4-fluorophenyl)sulfonyl]piperidin-1-yl}propyl)piperidine-4-carboxamide Hydrochloride (5c). Compound 5c was prepared by a method similar to …
Number of citations: 91 pubs.acs.org
J Shirai, H Sugiyama, S Morimoto, H Maezaki… - Bioorganic & medicinal …, 2012 - Elsevier
The synthesis and biological evaluation of a series of novel 3-phenylpiperidine-4-carboxamide derivatives are described. These compounds are generated by hybridization of the …
Number of citations: 1 www.sciencedirect.com
M de Candia, F Liantonio, A Carotti… - Journal of medicinal …, 2009 - ACS Publications
… pure N-Boc protected derivative was treated with HCl gas to afford 0.50 g of N-{3-[(3′-fluoro-1,1′-biphenyl-4-yl)methoxy]phenyl}piperidine-4-carboxamide hydrochloride salt (7g), …
Number of citations: 54 pubs.acs.org
S Watanuki, K Matsuura, Y Tomura… - Chemical and …, 2012 - jstage.jst.go.jp
We synthesized and evaluated the inhibitory activity of a series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl] acetamide derivatives against T-type Ca2 channels…
Number of citations: 3 www.jstage.jst.go.jp
DP Becker, CI Villamil, TE Barta, LJ Bedell… - Journal of medicinal …, 2005 - ACS Publications
… N-Hydroxy-4-{[(4-phenoxyphenyl)sulfonyl]methyl}piperidine-4-carboxamide Hydrochloride (… -phenoxyphenyl)sulfonyl]methyl}piperidine-4-carboxamide Hydrochloride (7c). To a solution …
Number of citations: 74 pubs.acs.org
M de Candia, F Fiorella, G Lopopolo… - Journal of Medicinal …, 2013 - ACS Publications
The design and synthesis of a new class of nonpeptide direct thrombin inhibitors, built on the structure of 1-(pyridin-4-yl)piperidine-4-carboxamide, are described. Starting from a …
Number of citations: 32 pubs.acs.org
G Lopopolo, F Fiorella, M de Candia, O Nicolotti… - European Journal of …, 2011 - Elsevier
… -yl)methoxy]phenyl}piperidine-4-carboxamide hydrochloride 13a is reported as an example. … -4-yl)methoxy]phenyl}piperidine-4-carboxamide hydrochloride 12b (0.50 g, 1.09 mmol) in 8 …
Number of citations: 23 www.sciencedirect.com

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